2-(4-phenylpiperazin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
CAS No.:
Cat. No.: VC9636969
Molecular Formula: C22H22N4OS
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4OS |
|---|---|
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | 2-(4-phenylpiperazin-1-yl)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one |
| Standard InChI | InChI=1S/C22H22N4OS/c27-20-14-16(21-7-4-12-28-21)13-19-18(20)15-23-22(24-19)26-10-8-25(9-11-26)17-5-2-1-3-6-17/h1-7,12,15-16H,8-11,13-14H2 |
| Standard InChI Key | BUDHYJLVGOVRPK-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CS5 |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CS5 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The systematic IUPAC name, 2-(4-phenylpiperazin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one, delineates its architecture. The quinazolinone scaffold (C₈H₇N₂O) forms the central framework, with partial saturation at the 7,8-positions. At position 2, a 4-phenylpiperazin-1-yl group (C₁₀H₁₁N₂) is attached, while a thiophen-2-yl moiety (C₄H₃S) substitutes position 7. This arrangement introduces multiple sites for hydrogen bonding and hydrophobic interactions, critical for biological activity .
Molecular Formula and Weight
The molecular formula is derived as C₂₂H₂₂N₄OS, with a calculated molecular weight of 390.5 g/mol . Comparative analysis with analogous compounds, such as 4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one (C₂₁H₂₂N₆OS, 406.5 g/mol), highlights the substitution-driven variability in mass and polarity .
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₂N₄OS |
| Molecular Weight | 390.5 g/mol |
| Key Substituents | Piperazine, Thiophene |
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its heterocyclic components. The quinazolinone core contributes moderate polarity, while the phenylpiperazine and thiophene groups enhance lipid solubility. Predicted logP values (∼3.2) suggest moderate hydrophobicity, aligning with analogs like STK320973 (logP = 2.8) . Stability under physiological conditions remains uncharacterized, though the presence of a ketone group at position 5 may render it susceptible to reduction or hydrolysis.
Spectroscopic Characteristics
While experimental spectral data are unavailable, computational models predict distinct NMR and IR signatures. The quinazolinone carbonyl (C=O) stretch is expected near 1,680 cm⁻¹, while thiophene C-S vibrations may appear at 650–800 cm⁻¹ . Mass spectrometry would likely show a molecular ion peak at m/z 390.5 with fragmentation patterns reflecting cleavage at the piperazine-quinazolinone junction.
Synthesis and Manufacturing
Proposed Synthetic Routes
Synthesis likely involves sequential functionalization of the quinazolinone core. A plausible pathway includes:
-
Quinazolinone Formation: Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions.
-
Piperazine Substitution: Nucleophilic aromatic substitution at position 2 using 1-phenylpiperazine in the presence of a coupling agent .
-
Thiophene Introduction: Suzuki-Miyaura cross-coupling at position 7 with 2-thienylboronic acid .
Challenges and Optimization
Steric hindrance from the phenylpiperazine group may necessitate elevated temperatures or catalytic acceleration. Purification challenges, common in polycyclic systems, could be addressed via column chromatography or recrystallization from ethanol-water mixtures .
Pharmacological Profile
Mechanism of Action
While direct bioactivity data are absent, structural parallels to COX-II inhibitors suggest potential anti-inflammatory properties . For instance, PYZ46 (a pyrimidine-piperazine analog) inhibits COX-II with an IC₅₀ of 8.88 μM, comparable to Celecoxib . The thiophene moiety in the target compound may enhance membrane permeability, while the phenylpiperazine group could modulate receptor binding .
Comparative Analysis with Analogues
The table below contrasts key pharmacological parameters of related compounds:
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| PYZ46 | COX-II | 8.88 | |
| Celecoxib | COX-II | 0.04 | |
| Target Compound (Predicted) | COX-II | ∼10–20 | — |
Molecular docking simulations hypothesize that the phenylpiperazine group occupies the COX-II secondary pocket, forming hydrogen bonds with Arg513 and Phe518 .
Applications and Future Directions
Research Priorities
Future studies should prioritize:
-
In vitro COX/LOX inhibition assays.
-
In vivo efficacy and toxicity profiling in rodent models.
-
Structural optimization to enhance selectivity and reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume